Phenylalanine, 4-acetylamino-

Description

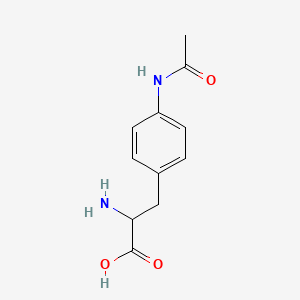

4-Acetylamino-phenylalanine is a phenylalanine derivative characterized by an acetylated amino group at the para position of the aromatic ring. Its systematic name is 4-ACETYL-L-PHENYLALANINE (CAS: 122555-04-8), and it serves as a critical intermediate in medicinal chemistry and peptide synthesis . Structurally, the acetyl group at the 4-position modifies the physicochemical properties of phenylalanine, influencing its solubility, stability, and biological interactions.

Synthesis: The compound is synthesized via reaction pathways involving aromatic acyl chlorides and 4-acetylamino phenylamine. For example, substituted aromatic carboxylic acids (e.g., 6A–6L) are treated with oxalyl chloride to form acyl chlorides, which subsequently react with 4-acetylamino phenylamine under basic conditions in tetrahydrofuran (THF) . Alternative routes include sulfonamide derivatization using 4-acetylamino benzenesulfonyl chloride .

Applications: 4-Acetylamino-phenylalanine is explored in diuretics targeting urea transporters (UT-B) , anticancer agents , and photodynamic therapies . Its acetyl group enhances metabolic stability compared to unmodified phenylalanine, making it a versatile scaffold for drug design.

Properties

IUPAC Name |

3-(4-acetamidophenyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-9-4-2-8(3-5-9)6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYQQGFBTYYMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylalanine, 4-acetylamino- typically involves the acetylation of phenylalanine. One common method is the reaction of phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group on the phenyl ring .

Industrial Production Methods

Industrial production of Phenylalanine, 4-acetylamino- often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The process may also involve the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, 4-acetylamino- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with hydroxyl or carboxyl groups, while reduction can produce amino-substituted phenylalanine .

Scientific Research Applications

Phenylalanine, 4-acetylamino- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its role in protein synthesis and metabolic pathways.

Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a precursor for bioactive compounds.

Industry: It is utilized in the production of pharmaceuticals, food additives, and other industrial products

Mechanism of Action

The mechanism of action of Phenylalanine, 4-acetylamino- involves its interaction with specific molecular targets and pathways. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s acetylamino group plays a crucial role in modulating its biological activity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Table 1: UT-B Inhibitory Activity of Positional Isomers

| Compound | Substitution | IC₅₀ (Mouse UT-B) | IC₅₀ (Rat UT-B) | IC₅₀ (Human UT-B) |

|---|---|---|---|---|

| 1H | 4-Acetylamino | ~1.58 mM | ~0.14 mM | ~0.14 mM |

| 5A | 2-Acetylamino | 12-fold ↑ | 18-fold ↑ | 165-fold ↑ |

| 5B | 3-Acetylamino | 2.27-fold ↓ | 1.28-fold ↓ | 1.31-fold ↓ |

Note: "↑" indicates higher IC₅₀ (lower potency); "↓" indicates lower IC₅₀ (higher potency). Data derived from .

Substituent Variants: Acetyl vs. Nitro, Methyl, and Sulfonamide Groups

The nature of the substituent at the 4-position influences cytotoxicity and target engagement:

- 4-Methylsulfonamide: Exhibited higher cytotoxicity against 22Rv1 prostate cancer cells (IC₅₀ = 0.8 μM) than 4-acetylamino (IC₅₀ = 1.2 μM) .

- 3-Methylsulfonamide : Outperformed both acetyl and methylsulfonamide groups, highlighting the importance of substituent electronic effects .

- 4-Nitro-Phenylalanine : Used in metabolic studies due to its aromatic stability but lacks the acetyl group’s metabolic resistance .

Table 2: Cytotoxicity Ranking of 4-Substituted Phenylalanine Derivatives

| Rank | Substituent | Cytotoxicity (22Rv1 Cells) |

|---|---|---|

| 1 | 3-Methylsulfonamide | Highest (IC₅₀ ~0.5 μM) |

| 2 | 4-Methylsulfonamide | IC₅₀ ~0.8 μM |

| 3 | 4-Acetylamino | IC₅₀ ~1.2 μM |

| 4 | 4-(4-Morpholinyl) | IC₅₀ ~2.0 μM |

Structural Analogs: Biphenyl and Fluorene Derivatives

4-Acetylamino-phenylalanine shares structural motifs with carcinogenic aryl amines, but its activity diverges:

- 4-Acetylaminobiphenyl: Demonstrated carcinogenicity comparable to 2-acetylaminofluorene (2-AAF) in mammary gland tumors but lacked hepatotoxicity .

- 2-Acetylaminofluorene (2-AAF): Highly genotoxic and carcinogenic, inducing liver and intestinal tumors.

Table 3: Carcinogenicity and Mutagenicity of Structural Analogs

| Compound | Carcinogenicity (Liver) | Mutagenicity (Salmonella) |

|---|---|---|

| 2-Acetylaminofluorene | High | Positive |

| 4-Acetylaminofluorene | None | Negative |

| 4-Acetylaminobiphenyl | Moderate (Mammary) | Not tested |

Key Takeaways :

- Positional isomerism dramatically alters UT-B inhibition.

- Substituent electronic properties dictate cytotoxicity rankings.

- Structural analogs emphasize the trade-off between efficacy and safety.

Q & A

Q. What are the established synthetic routes for 4-acetylamino-phenylalanine, and how are intermediates characterized?

- Methodological Answer : The Ritter reaction is a primary method, where sodium borohydride reduces ketones to alcohols, followed by acetonitrile and concentrated sulfuric acid to form 4-acetylamino derivatives . For example, 4-acetylamino-chroman derivatives were synthesized via this route and hydrolyzed to yield amino intermediates. Another approach involves reacting dialkylamines with N-acetyl-4-chloromethyl phenylalanine ethyl ester to introduce basic side groups, followed by hydrochloric acid hydrolysis and Boc protection for peptide synthesis . Intermediates are characterized using H NMR and elemental analysis to confirm structural integrity .

Q. Which analytical techniques are critical for assessing the purity and structural confirmation of 4-acetylamino-phenylalanine?

- Methodological Answer : H NMR is essential for verifying substituent positions and acetyl group integration. Elemental analysis ensures stoichiometric purity (e.g., CHNO for 4-acetylamino-phenylalanine) . Crystallization from appropriate solvents (e.g., ethanol-water mixtures) is used to remove impurities, with purity validated via melting point consistency and chromatographic methods (HPLC or TLC) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in 4-acetylamino-phenylalanine synthesis?

- Methodological Answer : Variables include:

- Catalyst concentration : Adjusting sulfuric acid levels in the Ritter reaction to balance reaction rate and side-product formation .

- Temperature control : Maintaining ≤0°C during acetonitrile addition to prevent exothermic side reactions .

- Purification protocols : Using size-exclusion chromatography (SEC) coupled with small-angle X-ray scattering (SAXS) to isolate dynamic intermediates, as demonstrated in enzyme interaction studies .

Q. What strategies resolve discrepancies in bioactivity data for 4-acetylamino-phenylalanine derivatives across studies?

- Methodological Answer : Key considerations:

- Substituent variability : Bioactivity differences may arise from N-dialkyl group length in derivatives (e.g., methyl vs. ethyl groups altering hydrophilicity) .

- Sample purity : Cross-validate results using orthogonal methods (e.g., NMR and mass spectrometry) to rule out impurity-driven artifacts .

- Biological models : Standardize in vitro assays (e.g., enzyme inhibition) before advancing to in vivo studies to reduce variability .

Q. How can metabolic perturbations caused by 4-acetylamino-phenylalanine be tracked in biological systems?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to differentiate endogenous phenylalanine from its acetylated derivative via unique fragmentation patterns. For example, in diquat-poisoning studies, phenylalanine metabolism disruptions were identified by monitoring tyrosine and taurine pathway intermediates . Stable isotope labeling (e.g., C-phenylalanine) can trace the acetylated derivative’s fate in metabolic flux analyses .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.